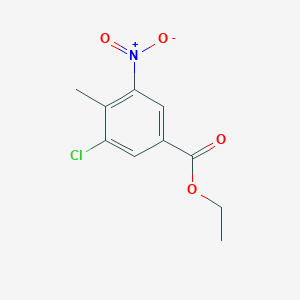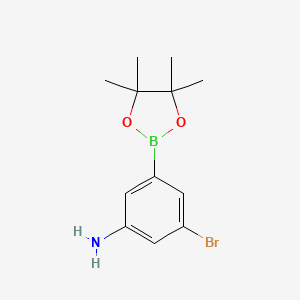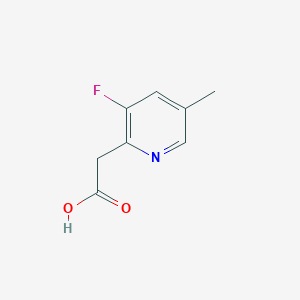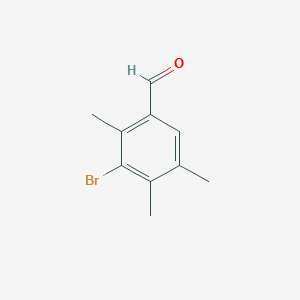![molecular formula C20H16N2O3S B13984253 Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate: is a complex organic compound with the molecular formula C20H16N2O3S and a molecular weight of 364.42 g/mol . This compound belongs to the class of thienoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by further steps to introduce the thienoquinoline core and the benzyloxy group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the amino and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-f]quinoline-2-carboxylic acid: Similar structure but lacks the methyl ester and benzyloxy groups.
1-amino-7-(phenylmethoxy)-thieno[3,2-f]quinoline-2-carboxylic acid: Similar but with different substituents.
Uniqueness
Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C20H16N2O3S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl 1-amino-7-phenylmethoxythieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C20H16N2O3S/c1-24-20(23)19-18(21)17-13-7-10-16(22-14(13)8-9-15(17)26-19)25-11-12-5-3-2-4-6-12/h2-10H,11,21H2,1H3 |
Clé InChI |
MYOMMIWUWUHVCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC(=N3)OCC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)



![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
